molecular formula C21H24N4O2S B2869234 N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide CAS No. 476451-62-4

N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide

Cat. No.: B2869234
CAS No.: 476451-62-4
M. Wt: 396.51
InChI Key: HTDWMZOLCAPLOA-UHFFFAOYSA-N
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Description

The compound N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a triazole derivative featuring a 4H-1,2,4-triazole core substituted at position 4 with a 2-ethyl-6-methylphenyl group and at position 5 with a methylsulfanyl moiety. A 4-methoxybenzamide group is attached via a methylene bridge to the triazole ring.

Properties

IUPAC Name

N-[[4-(2-ethyl-6-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-5-15-8-6-7-14(2)19(15)25-18(23-24-21(25)28-4)13-22-20(26)16-9-11-17(27-3)12-10-16/h6-12H,5,13H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDWMZOLCAPLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1N2C(=NN=C2SC)CNC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,2,4-triazole ring is synthesized via cyclization of a thiosemicarbazide intermediate. A representative procedure involves:

  • Reaction of 2-ethyl-6-methylphenylhydrazine with methyl isothiocyanate to form a thiosemicarbazide.
  • Cyclization under basic conditions (e.g., NaOH in ethanol) to yield 4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol.

Key Reaction Conditions

Parameter Optimal Value
Temperature 80–90°C
Reaction Time 6–8 hours
Base Sodium hydroxide
Solvent Ethanol

Functionalization of the Triazole Core

Alkylation to Introduce the Methylene Bridge

The thiol group at position 3 is alkylated with chloromethyl pivalate or bromomethyl acetate to install the methylene spacer.

Procedure

  • Dissolve the triazole-thiol (1 eq) in anhydrous DMF.
  • Add K₂CO₃ (2 eq) and iodomethane (1.2 eq).
  • Stir at 25°C for 12 hours.
  • Isolate the product (3-(chloromethyl)-4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazole ) via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 78–85%

Amide Coupling with 4-Methoxybenzoic Acid

Activation of the Carboxylic Acid

4-Methoxybenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane.

Coupling Reaction

  • Combine the activated acid (1.1 eq) with the alkylated triazole (1 eq) in DMF.
  • Add N,N-diisopropylethylamine (DIPEA, 2 eq) as a base.
  • Stir at 25°C for 24 hours.

Purification

  • Column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Recrystallization from ethanol/water (7:3).

Characterization Data

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, 2H, Ar-H), 7.32 (t, 1H, Ar-H), 6.95 (d, 2H, Ar-H), 4.65 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 2.51 (s, 3H, SCH₃), 2.30 (q, 2H, CH₂CH₃), 1.22 (t, 3H, CH₂CH₃).
HPLC Purity 98.5% (C18 column, acetonitrile/water 70:30, 1.0 mL/min, 254 nm)

Optimization and Challenges

Solvent and Temperature Effects

  • Cyclization Step : Ethanol outperforms DMF or THF due to better solubility of intermediates.
  • Coupling Reaction : DMF ensures solubility but requires strict moisture control to prevent hydrolysis.

Side Reactions and Mitigation

  • Over-Alkylation : Controlled stoichiometry of iodomethane (1.2 eq) minimizes di-alkylation.
  • Oxidation of Methylsulfanyl Group : Use of inert atmosphere (N₂/Ar) prevents oxidation to sulfoxide.

Scalability and Industrial Considerations

  • Cost-Effective Reagents : EDCl/HOBt coupling is preferred over expensive palladium catalysts.
  • Waste Management : Ethanol and hexane are recovered via distillation for reuse.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-{[4-(2-ethyl-6-methylphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The triazole ring and the methoxybenzamide group are key functional groups that contribute to its biological activity. The compound may inhibit specific enzymes or receptors, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Core Heterocyclic System
  • Target Compound : 4H-1,2,4-triazole core with a methylsulfanyl group (SMe) at position 5 and a 2-ethyl-6-methylphenyl substituent at position 4.
  • Analog 1 : Compounds [7–9] from feature 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones, where X = H, Cl, Br. These derivatives include sulfonylphenyl and difluorophenyl groups, differing in electronic properties compared to the target compound’s alkyl/aryl substituents .
Substituent Effects
  • Methylsulfanyl vs. Thione : The methylsulfanyl group at position 5 provides moderate electron-withdrawing effects, whereas thione (C=S) groups in compounds [7–9] exhibit stronger electron-withdrawing character, influencing tautomeric equilibria and reactivity .

Spectroscopic and Physicochemical Properties

Property Target Compound Compound [7] (X = H) Sulfentrazone ()
IR ν(C=S) (cm⁻¹) Not observed (methylsulfanyl) 1247–1255 (thione) N/A (triazolone core)
1H-NMR (Key Signals) Aromatic protons (δ 6.8–7.5 ppm) Aromatic protons (δ 7.2–7.9 ppm) Difluorophenyl (δ 7.1–7.8 ppm)
Lipophilicity High (methoxybenzamide) Moderate (sulfonylphenyl) High (trifluoromethyl, chlorophenyl)

Key Differentiators

Substituent Flexibility : The target compound’s alkyl and methoxy groups offer tunable hydrophobicity, whereas sulfonyl or halogenated analogs () are more polar and electronically distinct.

Synthetic Accessibility : The methylsulfanyl group simplifies synthesis compared to thione-containing derivatives, which require tautomeric control .

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